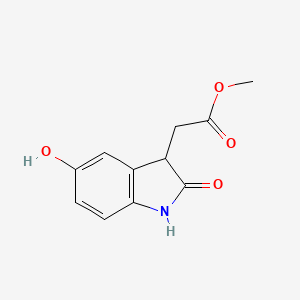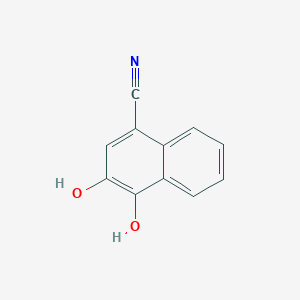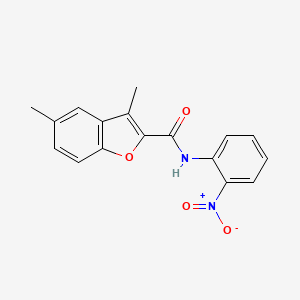
D-Phenyl alanine
概要
説明
D-Phenylalanine: is an enantiomer of phenylalanine, an essential aromatic amino acid. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during biosynthesis. D-Phenylalanine is known for its role in various biochemical processes and its potential therapeutic applications. It is structurally similar to L-phenylalanine but differs in its spatial configuration, which affects its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: D-Phenylalanine can be synthesized through several methods. One common approach is the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This method involves the use of a recirculating packed-bed reactor, which enhances the resolution efficiency and yields optically pure D-phenylalanine .
Industrial Production Methods: The industrial production of D-phenylalanine often involves biocatalytic processes using engineered phenylalanine ammonia-lyases. These enzymes are tailored to convert specific substrates into D-phenylalanine with high enantiomeric excess and yield. The process is scalable and can be optimized for large-scale production .
化学反応の分析
Types of Reactions: D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: D-Phenylalanine can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylalaninol.
Substitution: D-Phenylalanine can participate in substitution reactions, where the amino or carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
D-Phenylalanine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and other complex molecules.
Biology: D-Phenylalanine is studied for its role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including pain management and treatment of depression.
作用機序
D-Phenylalanine exerts its effects primarily by inhibiting the enzymes responsible for the degradation of endorphins, such as carboxypeptidase A. This inhibition leads to increased levels of endorphins, which are natural pain-relieving compounds in the body. Additionally, D-phenylalanine can be converted to L-phenylalanine in the body, which is then used in the biosynthesis of neurotransmitters like dopamine and norepinephrine .
類似化合物との比較
L-Phenylalanine: The L-enantiomer of phenylalanine, which is incorporated into proteins and is a precursor for neurotransmitters.
Diphenylalanine: An unnatural amino acid used in the synthesis of pseudopeptide analogues and enzyme inhibitors.
Uniqueness: D-Phenylalanine is unique due to its specific spatial configuration, which allows it to inhibit certain enzymes and enhance endorphin levels. Unlike L-phenylalanine, it is not incorporated into proteins but has distinct therapeutic properties, particularly in pain management and mood regulation.
特性
IUPAC Name |
phenyl (2S)-2-aminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMTRJXSDDOIK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B3275059.png)



![N-[(2E,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHOXYPROPYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE](/img/structure/B3275084.png)

![(E)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(4-methylbenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B3275097.png)

![2-(3-methylphenyl)-5-(naphthalen-1-yl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B3275121.png)

